5-(3-Phenoxybenzyl)-1,3-thiazolane-2,4-dione
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Description
5-(3-Phenoxybenzyl)-1,3-thiazolane-2,4-dione is a useful research compound. Its molecular formula is C16H13NO3S and its molecular weight is 299.34. The purity is usually 95%.
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Scientific Research Applications
Antidiabetic and Hypolipidemic Activities
Research has shown that derivatives of thiazolidine-2,4-dione, including those structurally related to 5-(3-Phenoxybenzyl)-1,3-thiazolane-2,4-dione, exhibit significant antidiabetic and hypolipidemic activities. These compounds have been tested on genetically obese and diabetic mice, demonstrating substantial hypoglycemic and hypolipidemic effects. The structural moiety similar to this compound plays a crucial role in these activities, indicating potential for the management of diabetes and lipid disorders (Sohda et al., 1982).
Aldose Reductase Inhibitory Activity
Compounds structurally related to this compound have shown potent aldose reductase (AR) inhibitory activities. Aldose reductase plays a significant role in the development of diabetic complications. In this context, derivatives of thiazolidine-2,4-dione have been identified as potential orally bioavailable AR inhibitors, offering avenues for the management of diabetic complications as well as nondiabetic diseases (Sever et al., 2021).
Antimicrobial Activities
Another area of research involves evaluating the antimicrobial properties of thiazolidine-2,4-dione derivatives. Studies have shown that certain derivatives exhibit significant antimicrobial activity against pathogenic strains of bacteria and fungi, including Gram-positive and Gram-negative bacteria as well as Candida albicans. This indicates the potential of these compounds in developing new antimicrobial agents (Stana et al., 2014).
Antioxidant and Antiradical Properties
Thiazolidine-2,4-dione derivatives, including those related to this compound, have been synthesized and evaluated for their antioxidant and antiradical activities. These studies reveal that such compounds can act as potent antiradical and electron donors, showcasing their potential as antioxidants in preventing and treating conditions associated with oxidative stress, such as diabetes, cancer, and cardiovascular diseases (Marc et al., 2019).
Properties
IUPAC Name |
5-[(3-phenoxyphenyl)methyl]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3S/c18-15-14(21-16(19)17-15)10-11-5-4-8-13(9-11)20-12-6-2-1-3-7-12/h1-9,14H,10H2,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEZZBCMZOCJIEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)CC3C(=O)NC(=O)S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>44.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49666019 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.